Tebufelone

Description

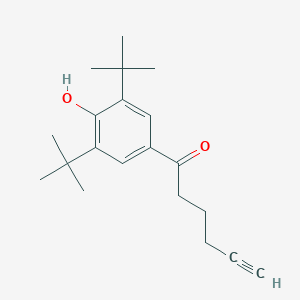

Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-ditert-butyl-4-hydroxyphenyl)hex-5-yn-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-8-9-10-11-17(21)14-12-15(19(2,3)4)18(22)16(13-14)20(5,6)7/h1,12-13,22H,9-11H2,2-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHXUEUKVDMWSKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(=O)CCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10149818 | |

| Record name | Tebufelone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112018-00-5 | |

| Record name | Tebufelone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112018-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tebufelone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112018005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tebufelone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10149818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEBUFELONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O048K9ZFHO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tebufelone: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tebufelone, a non-steroidal anti-inflammatory drug (NSAID) belonging to the di-tert-butylphenol class, has demonstrated significant potential in modulating inflammatory pathways. Its unique dual-inhibitory mechanism targeting both cyclooxygenase (COX) and 5-lipoxygenase (5-LO) enzymes distinguishes it from traditional NSAIDs. This technical guide provides an in-depth overview of the discovery of this compound, its detailed synthesis pathway, mechanism of action, and the experimental protocols utilized for its characterization. Quantitative data are summarized in structured tables for comparative analysis, and key pathways are visualized to facilitate a comprehensive understanding of its biochemical interactions.

Discovery and Rationale

This compound emerged from structure-activity relationship (SAR) studies focused on developing anti-inflammatory agents with an improved safety profile compared to existing NSAIDs. The core concept behind its development was the dual inhibition of the COX and 5-LO pathways. Traditional NSAIDs primarily inhibit COX enzymes, leading to a reduction in prostaglandin synthesis. However, this can shunt the arachidonic acid metabolism towards the 5-LO pathway, increasing the production of pro-inflammatory leukotrienes. By simultaneously inhibiting both pathways, this compound was designed to offer a more comprehensive blockade of inflammatory mediators, potentially leading to enhanced efficacy and reduced side effects.[1]

Synthesis Pathway

The synthesis of this compound, chemically known as 1-(3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)-5-hexyn-1-one, is a multi-step process. The following pathway is based on established synthetic methodologies for di-tert-butylphenol derivatives.

Starting Materials:

-

2,6-Di-tert-butylphenol

-

5-Hexynoyl chloride

Reaction Steps:

-

Friedel-Crafts Acylation: The synthesis commences with the Friedel-Crafts acylation of 2,6-di-tert-butylphenol with 5-hexynoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction is typically carried out in an inert solvent like dichloromethane. The bulky tert-butyl groups on the phenol ring direct the acylation to the para position.

-

Work-up and Purification: Following the reaction, the mixture is quenched with a dilute acid, and the organic layer is separated, washed, dried, and concentrated. The crude product is then purified using column chromatography to yield the final compound, this compound.

Mechanism of Action: Dual Inhibition of COX and 5-LO

This compound exerts its anti-inflammatory effects by inhibiting two key enzymes in the arachidonic acid metabolism pathway: cyclooxygenase (COX) and 5-lipoxygenase (5-LO).

-

Cyclooxygenase (COX) Inhibition: this compound inhibits both isoforms of the COX enzyme, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins such as prostaglandin E2 (PGE2).

-

5-Lipoxygenase (5-LO) Inhibition: this compound also inhibits 5-LO, the enzyme responsible for the initial step in the biosynthesis of leukotrienes. By blocking 5-LO, this compound reduces the production of pro-inflammatory leukotrienes, including leukotriene B4 (LTB4).

This dual inhibition provides a broader anti-inflammatory effect compared to traditional NSAIDs that only target the COX pathway.

Quantitative Data

The inhibitory activity of this compound has been quantified in various in vitro systems. The following tables summarize the key inhibitory concentrations (IC50).

| Enzyme/System | IC50 (µM) | Reference |

| Isolated Cyclooxygenase (PGE2 formation) | 1.5 | [1] |

| Rat Peritoneal Macrophages (PGE2 formation) | 0.02 | [1] |

| Human Whole Blood (PGE2 formation) | 0.08 | [1] |

| Rat Peritoneal Macrophages (LTB4 formation) | 20 | [1] |

| Human Whole Blood (LTB4 formation) | 22 | [1] |

Table 1: Inhibitory Concentration (IC50) of this compound on Prostaglandin E2 (PGE2) and Leukotriene B4 (LTB4) Formation.

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

Materials:

-

2,6-Di-tert-butylphenol

-

5-Hexynoyl chloride

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,6-di-tert-butylphenol in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add aluminum chloride to the stirred solution.

-

Add 5-hexynoyl chloride dropwise from the dropping funnel over a period of 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Cool the reaction mixture back to 0°C and slowly quench by adding 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain pure this compound.

In Vitro Cyclooxygenase (COX) Activity Assay (PGE2 Formation)

Principle: This assay measures the ability of a test compound to inhibit the production of prostaglandin E2 (PGE2) from arachidonic acid in a cellular or enzymatic system.

Protocol for Rat Peritoneal Macrophages:

-

Cell Isolation: Isolate peritoneal macrophages from rats by peritoneal lavage.

-

Cell Culture: Plate the macrophages in a suitable culture medium and allow them to adhere.

-

Pre-incubation: Pre-incubate the adherent macrophages with various concentrations of this compound or vehicle control for 15-30 minutes.

-

Stimulation: Stimulate the cells with a pro-inflammatory agent (e.g., lipopolysaccharide, LPS) to induce COX-2 expression and arachidonic acid release.

-

Incubation: Incubate for a defined period (e.g., 4-24 hours) to allow for PGE2 production.

-

Sample Collection: Collect the cell culture supernatant.

-

PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a specific enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Calculate the percentage of inhibition of PGE2 formation for each concentration of this compound and determine the IC50 value.

In Vitro 5-Lipoxygenase (5-LO) Activity Assay (LTB4 Formation)

Principle: This assay measures the ability of a test compound to inhibit the production of leukotriene B4 (LTB4) from arachidonic acid in a cellular system.

Protocol for Human Whole Blood:

-

Blood Collection: Collect fresh human blood in tubes containing an anticoagulant (e.g., heparin).

-

Pre-incubation: Pre-incubate aliquots of whole blood with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.

-

Stimulation: Stimulate the blood with a calcium ionophore (e.g., A23187) to activate 5-lipoxygenase.

-

Incubation: Incubate for a defined period (e.g., 15-60 minutes) at 37°C to allow for LTB4 production.

-

Reaction Termination: Stop the reaction by adding a suitable agent (e.g., cold EDTA solution) and centrifuging to separate the plasma.

-

LTB4 Measurement: Quantify the concentration of LTB4 in the plasma using a specific ELISA kit.

-

Data Analysis: Calculate the percentage of inhibition of LTB4 formation for each concentration of this compound and determine the IC50 value.

Signaling Pathway Visualization

The following diagram illustrates the central role of COX and 5-LO in the arachidonic acid cascade and the inhibitory effect of this compound.

Caption: Arachidonic acid metabolism and the inhibitory action of this compound.

Conclusion

This compound represents a significant development in the field of anti-inflammatory therapeutics due to its dual inhibitory action on both the cyclooxygenase and 5-lipoxygenase pathways. This comprehensive mechanism of action suggests the potential for improved efficacy and a favorable safety profile. The synthetic route is accessible, and the biological activity can be robustly characterized using the described in vitro assays. This technical guide provides a foundational resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and related dual-pathway inhibitors.

References

Tebufelone: A Technical Guide to a Dual COX-2/5-LO Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tebufelone (NE-11740) is a novel non-steroidal anti-inflammatory drug (NSAID) belonging to the di-tert-butylphenol class. It distinguishes itself from traditional NSAIDs by exhibiting a dual inhibitory mechanism, targeting both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO). This dual action allows for the simultaneous suppression of prostaglandin and leukotriene synthesis, key mediators of inflammation, pain, and fever. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and an exploration of the signaling pathways it modulates.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. The arachidonic acid cascade is central to the inflammatory process, leading to the production of two major classes of inflammatory mediators: prostaglandins and leukotrienes. Cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are responsible for the synthesis of prostaglandins, which contribute to pain, fever, and vasodilation. Concurrently, the 5-lipoxygenase (5-LO) enzyme catalyzes the production of leukotrienes, which are potent chemoattractants for inflammatory cells and mediate bronchoconstriction and increased vascular permeability.

Traditional NSAIDs primarily inhibit COX enzymes, which can lead to gastrointestinal side effects due to the inhibition of the constitutively expressed COX-1 isoform. Furthermore, the shunting of the arachidonic acid pathway towards leukotriene production can sometimes exacerbate certain inflammatory conditions. Dual inhibitors of COX-2 and 5-LO, such as this compound, offer a potentially more effective and safer therapeutic strategy by comprehensively blocking both major pathways of the arachidonic acid cascade.

Mechanism of Action

This compound exerts its anti-inflammatory effects through the direct and reversible inhibition of both COX-2 and 5-LO enzymes. By targeting these two key enzymes, this compound effectively reduces the production of prostaglandins (e.g., PGE2) and leukotrienes (e.g., LTB4) from arachidonic acid.

Signaling Pathway of this compound's Dual Inhibition

The following diagram illustrates the central role of COX-2 and 5-LO in the arachidonic acid cascade and the inhibitory action of this compound.

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Vitro Effects of Tebufelone

Core Summary

This compound (NE-11740) is a novel nonsteroidal anti-inflammatory drug (NSAID) belonging to the di-tert-butylphenol (DTBP) class. In vitro studies have demonstrated its potent anti-inflammatory properties, primarily through the dual inhibition of cyclooxygenase (CO) and 5-lipoxygenase (5-LO) enzymes. This guide provides a comprehensive overview of the in vitro effects of this compound, including its inhibitory activities, effects on inflammatory mediators, and the experimental protocols used for its evaluation.

Data Presentation

The following tables summarize the quantitative data on the inhibitory effects of this compound from various in vitro studies.

Table 1: Inhibition of Prostaglandin E2 (PGE2) Formation by this compound

| In Vitro System | IC50 (µM) | Reference |

| Isolated Enzyme Preparations | 1.5 | [1] |

| Rat Peritoneal Macrophages | 0.02 | [1] |

| Human Whole Blood | 0.08 | [1] |

Table 2: Inhibition of Leukotriene B4 (LTB4) Formation by this compound

| In Vitro System | IC50 (µM) | Reference |

| Rat Peritoneal Macrophages | 20 | [1] |

| Human Whole Blood | 22 | [1] |

Mechanism of Action

This compound exerts its anti-inflammatory effects by reversibly inhibiting both the cyclooxygenase (CO) and 5-lipoxygenase (5-LO) pathways in arachidonic acid metabolism. This dual inhibition prevents the formation of pro-inflammatory mediators, including prostaglandins (like PGE2) and leukotrienes (like LTB4).[1] Substrate incorporation studies using 14C-arachidonic acid indicate that this compound's mechanism is direct enzyme inhibition rather than interference with arachidonic acid release.[1]

Interestingly, at concentrations that suppress leukotriene formation, this compound has been shown to enhance the synthesis of the pro-inflammatory cytokines Interleukin-1 (IL-1α and IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).[2] This effect occurs at the post-transcriptional level, as mRNA levels for these cytokines were not increased.[2] The exact signaling pathways through which this compound modulates cytokine synthesis have not been fully elucidated in the available literature.

Signaling Pathways and Experimental Workflows

Arachidonic Acid Metabolism Inhibition

This compound dually inhibits the cyclooxygenase and 5-lipoxygenase pathways.

Hypothetical Cytokine Regulation Workflow

While the precise mechanism is not fully detailed, this compound appears to influence cytokine production at a post-transcriptional level.

Experimental Protocols

In Vitro Cyclooxygenase (COX) Inhibition Assay (General Protocol)

This protocol outlines a general procedure for determining the inhibitory effect of this compound on COX activity, leading to the production of PGE2.

-

Cell/Enzyme Preparation:

-

Cell-Based Assay (e.g., Rat Peritoneal Macrophages): Isolate macrophages and culture them in a suitable medium. Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

-

Isolated Enzyme Assay: Use purified COX-1 or COX-2 enzyme preparations in a reaction buffer.

-

-

Initiation of Reaction:

-

Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) or calcium ionophore A23187 to induce arachidonic acid release and subsequent PGE2 production.

-

For isolated enzymes, add arachidonic acid as the substrate to initiate the enzymatic reaction.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding a suitable agent, such as a strong acid (e.g., HCl) or by rapidly cooling the samples.

-

-

Quantification of PGE2:

-

Centrifuge the samples to pellet cell debris.

-

Measure the concentration of PGE2 in the supernatant using a validated method such as:

-

Enzyme Immunoassay (EIA) / ELISA: A competitive immunoassay is a common and sensitive method.

-

Radioimmunoassay (RIA): An alternative immunoassay technique.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high specificity and sensitivity.

-

-

-

Data Analysis:

-

Calculate the percentage inhibition of PGE2 production at each this compound concentration compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay (General Protocol)

This protocol describes a general method to assess the inhibitory effect of this compound on 5-LOX activity, measured by the production of LTB4.

-

Sample Preparation (e.g., Human Whole Blood):

-

Collect fresh human whole blood in the presence of an anticoagulant.

-

Pre-incubate the blood with various concentrations of this compound or a vehicle control.

-

-

Stimulation:

-

Stimulate the whole blood with a calcium ionophore (e.g., A23187) to activate 5-LOX.

-

-

Incubation:

-

Incubate the samples at 37°C for a specific duration to allow for LTB4 production.

-

-

Sample Processing:

-

Stop the reaction and lyse the red blood cells.

-

Centrifuge to obtain the plasma or serum.

-

-

Quantification of LTB4:

-

Measure the LTB4 concentration in the processed samples using methods such as:

-

ELISA / EIA: A widely used method for its sensitivity and specificity.

-

Radioimmunoassay (RIA): A traditional and sensitive quantification method.

-

High-Performance Liquid Chromatography (HPLC): Can be used for separation and quantification.

-

-

-

Data Analysis:

-

Calculate the percentage inhibition of LTB4 production for each this compound concentration relative to the control.

-

Determine the IC50 value from the dose-response curve.

-

References

- 1. Effects of this compound (NE-11740), a new anti-inflammatory drug, on arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transcription, translation and secretion of interleukin 1 and tumor necrosis factor: effects of this compound, a dual cyclooxygenase/5-lipoxygenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Tebufelone: A Dual COX-2/5-LOX Inhibitor with Emerging Potential in Oncology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tebufelone, a novel non-steroidal anti-inflammatory drug (NSAID), is distinguished by its dual inhibitory action against cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This unique mechanism of action, which targets two key enzymatic pathways in the arachidonic acid cascade, not only underpins its potent anti-inflammatory and analgesic properties but also suggests a promising role in cancer research. By simultaneously blocking the production of prostaglandins and leukotrienes, this compound may disrupt critical signaling pathways implicated in tumorigenesis, including proliferation, apoptosis, and angiogenesis. This technical guide provides an in-depth overview of this compound's core pharmacology, its demonstrated anti-cancer activities, and detailed experimental protocols for its investigation, serving as a comprehensive resource for researchers in the field of oncology drug development.

Introduction

Inflammation is a well-established hallmark of cancer, contributing to the initiation, promotion, and progression of malignant disease. The arachidonic acid metabolic pathway, which produces pro-inflammatory mediators such as prostaglandins and leukotrienes, is frequently dysregulated in various cancers. This compound, a di-tert-butylphenol derivative, has emerged as a compound of interest due to its ability to potently and selectively inhibit both COX-2 and 5-LOX, the key enzymes responsible for the synthesis of these inflammatory molecules.[1][2] This dual inhibition offers a multi-pronged approach to targeting inflammation-driven cancers.

Mechanism of Action

This compound exerts its biological effects primarily through the reversible inhibition of COX-2 and 5-LOX.[1]

-

COX-2 Inhibition: By inhibiting COX-2, this compound blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostaglandins, including PGE2. Elevated levels of PGE2 are associated with increased cell proliferation, angiogenesis, and suppression of anti-tumor immunity.

-

5-LOX Inhibition: this compound also inhibits 5-LOX, the enzyme that catalyzes the initial steps in the biosynthesis of leukotrienes from arachidonic acid. Leukotrienes, particularly leukotriene B4 (LTB4), are potent chemoattractants for inflammatory cells and can promote cancer cell survival and proliferation.

The simultaneous inhibition of both pathways represents a significant advantage over traditional NSAIDs, which primarily target COX enzymes.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme/System | Test System | IC50 (µM) | Reference |

| Cyclooxygenase (CO) | Isolated enzyme preparation | 1.5 | [1] |

| Prostaglandin E2 (PGE2) formation | Rat peritoneal macrophages | 0.02 | [1] |

| Prostaglandin E2 (PGE2) formation | Human whole blood | 0.08 | [1] |

| 5-Lipoxygenase (5-LO) | Rat peritoneal macrophages | 20 | [1] |

| Leukotriene B4 (LTB4) formation | Human whole blood | 22 | [1] |

Table 2: Antiproliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HT-29 | Colon Adenocarcinoma | >50 |

| A549 | Lung Carcinoma | >50 |

| SW480 | Colon Adenocarcinoma | >50 |

| SW620 | Colon Adenocarcinoma | >50 |

| A375 | Melanoma | >50 |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the anti-cancer potential of this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines (e.g., HT-29, A549)

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

-

Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cells treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound for the desired time.

-

Harvest cells (including floating cells in the medium) and wash twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Cancer cells treated with this compound

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound for the desired time.

-

Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

Signaling Pathways and Visualizations

The anticancer effects of this compound are likely mediated through the modulation of several key signaling pathways downstream of COX-2 and 5-LOX.

Arachidonic Acid Cascade Inhibition

This compound's primary mechanism involves the dual inhibition of the cyclooxygenase and lipoxygenase pathways.

Figure 1: this compound's inhibition of the arachidonic acid cascade.

Potential Downstream Signaling Pathways

While direct evidence for this compound's effects on these pathways is still emerging, its mechanism of action suggests potential modulation of key cancer-related signaling cascades.

Figure 2: Potential downstream signaling pathways affected by this compound.

Conclusion and Future Directions

This compound presents a compelling profile for further investigation in cancer research. Its dual inhibitory mechanism targeting both COX-2 and 5-LOX offers a rational basis for its potential anti-neoplastic activity. The preliminary data, although limited, suggest that this compound can impact cancer cell biology. Future research should focus on expanding the evaluation of this compound across a broader range of cancer cell lines to identify responsive tumor types. Elucidating the precise molecular mechanisms and downstream signaling pathways modulated by this compound in cancer cells is critical. Furthermore, in vivo studies using xenograft and other preclinical models are necessary to validate the anti-tumor efficacy and safety of this compound, paving the way for potential clinical development.

References

A Technical Deep Dive into Carborane-Based Tebufelone Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebufelone, a selective dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), has been a subject of interest in the development of anti-inflammatory and anticancer agents. The incorporation of carborane cages, three-dimensional aromatic structures composed of boron and carbon atoms, into the this compound scaffold represents a novel strategy to enhance its pharmacological properties.[1][2][3] Carboranes offer unique characteristics such as high metabolic stability, hydrophobicity, and a three-dimensional scaffold for drug design, making them attractive pharmacophores in medicinal chemistry.[2][4][5] This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into carborane-based this compound analogs, intended for researchers and professionals in drug development.

Core Concepts: The Rationale for Carborane Incorporation

The primary motivation for integrating carborane moieties into the this compound structure is to leverage their unique physicochemical properties to improve the drug's efficacy and overcome limitations of traditional organic scaffolds.[2][6] Key advantages of carboranes in drug design include:

-

Metabolic Stability: The inorganic nature of the carborane cluster imparts high resistance to enzymatic degradation, potentially leading to improved in vivo stability and bioavailability.[2][4]

-

Hydrophobicity: The hydrophobic character of carboranes can enhance membrane permeability and binding affinity to apolar receptor sites.[4][5]

-

Three-Dimensional Scaffold: Unlike the planar structure of phenyl rings, the icosahedral geometry of carboranes allows for a three-dimensional and orthogonal presentation of substituents, enabling finer tuning of drug-target interactions.[2][4]

-

Bioisosteric Replacement: Carboranes can act as bioisosteres for phenyl groups, offering a sterically demanding and electronically different alternative that can modulate biological activity.[6]

Synthesis of Carborane-Based this compound Analogs

The synthesis of carborane-based this compound analogs generally involves a multi-step process, starting with the functionalization of the carborane cage, followed by coupling with a modified this compound backbone.[7][8] The general synthetic strategy for para- and meta-carborane analogs is outlined below.

Experimental Protocol: General Synthesis of para-Carborane-Based this compound Analogs

The synthesis of para-carborane-based this compound analogs can be achieved through the following representative steps[7][8]:

-

Protection of the Hydroxyl Group: The phenolic hydroxyl group of a suitable starting material is protected, for example, as a tert-butyldimethylsilyl (TBDMS) ether, to prevent unwanted side reactions. This is typically achieved using TBDMSCl and an amine base like imidazole or triethylamine in a solvent such as dichloromethane (CH2Cl2).[7]

-

Alkynylation of Carborane: The protected carborane is deprotonated with a strong base, such as n-butyllithium (nBuLi), in an ethereal solvent at low temperature. The resulting carboranyl anion is then reacted with a suitable electrophile, like methyl 5-hexynoate or methyl 6-heptynoate, to introduce the alkyne chain.[7]

-

Deprotection: The silyl protecting group is removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), in a solvent like tetrahydrofuran (THF) to yield the final carborane-based this compound analog.[7][8]

Biological Evaluation and Quantitative Data

The biological activity of carborane-based this compound analogs has been primarily assessed through their inhibitory effects on COX-1, COX-2, and 5-LO enzymes, as well as their cytotoxic effects on various cancer cell lines.[6][7][9]

COX and 5-LO Inhibition

A key finding is that the incorporation of carborane moieties into the this compound scaffold leads to a significant shift in activity. While this compound is a dual COX/5-LO inhibitor, the carborane analogs exhibit a loss of COX inhibition but retain or even enhance their 5-LO inhibitory activity.[6][7][9]

Table 1: Inhibitory Activity of this compound and Carborane-Based Analogs

| Compound | COX-1 Inhibition (%) at 100 µM | COX-2 Inhibition (%) at 100 µM | 5-LO Product Formation IC50 (µM) |

| This compound | 40 | 65 | Not explicitly stated in the provided context |

| para-Carborane Analogs | |||

| Analog 1 | No or very low | No or very low | Data not available |

| Analog 2 | No or very low | No or very low | Data not available |

| meta-Carborane Analogs | |||

| Analog 3 | No or very low | No or very low | Data not available |

| Analog 4 | No or very low | No or very low | Data not available |

Data synthesized from multiple sources.[6][7]

Anticancer Activity

Cell viability studies have demonstrated that certain carborane-based this compound analogs exhibit potent antiproliferative effects against human cancer cell lines, such as the HT29 colon adenocarcinoma cell line.[7][9][10] Structural modifications, including alkyl chain elongation and the introduction of a methylene spacer between the carborane cage and the pharmacophore, have been shown to enhance this anticancer activity.[7][9]

Table 2: Cytotoxicity of this compound and a Representative Carborane-Based Analog against HT29 Cells

| Compound | IC50 (µM) |

| This compound | > 100 |

| para-Carborane Analog 8 | ~20 |

Data is illustrative and based on findings that show enhanced activity for specific analogs.[7]

Experimental Protocols

5-Lipoxygenase (5-LO) Inhibition Assay

A common method to determine 5-LO inhibitory activity is a cell-based assay using polymorphonuclear leukocytes (PMNLs).[11]

-

Cell Preparation: Isolate human PMNLs from the blood of healthy donors.

-

Pre-incubation: Pre-incubate the PMNLs with the test compounds (carborane-based this compound analogs) at various concentrations for a specified time (e.g., 10-15 minutes) at 37°C.

-

Stimulation: Stimulate the cells with a calcium ionophore (e.g., A23187) and arachidonic acid to induce the production of 5-LO products (leukotrienes).

-

Extraction: Stop the reaction and extract the leukotrienes from the cell suspension using a suitable organic solvent.

-

Quantification: Analyze the extracted leukotrienes using reverse-phase high-performance liquid chromatography (RP-HPLC) to determine the concentration of 5-LO products.

-

IC50 Calculation: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the 5-LO product formation by 50%.

Cyclooxygenase (COX) Inhibition Assay

The inhibitory activity against COX-1 and COX-2 can be determined using commercially available inhibitor screening kits.[11]

-

Enzyme Preparation: Use purified ovine or human recombinant COX-1 and COX-2 enzymes.

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme, a heme cofactor, and a suitable buffer.

-

Inhibitor Addition: Add the test compounds at various concentrations to the reaction mixture and pre-incubate for a defined period.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

-

Detection: Measure the production of prostaglandin G2 (PGG2), an intermediate product, using a fluorometric or colorimetric method.

-

Data Analysis: Determine the percentage of inhibition for each compound concentration and calculate the IC50 value if applicable.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1]

-

Cell Seeding: Seed the target cancer cells (e.g., HT29) in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the carborane-based this compound analogs and a vehicle control for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Cell Viability Calculation: Calculate the percentage of cell viability relative to the untreated control cells.

Signaling Pathways and Experimental Workflow

The biological effects of carborane-based this compound analogs are primarily mediated through the inhibition of the 5-lipoxygenase pathway, a key branch of the arachidonic acid cascade.

Arachidonic Acid Cascade and 5-LO Inhibition Pathway

Caption: Arachidonic acid cascade and the inhibitory action of carborane-tebufelone analogs on 5-LO.

Experimental Workflow for Synthesis and Evaluation

Caption: Workflow for the synthesis and biological evaluation of carborane-based this compound analogs.

Conclusion and Future Directions

The incorporation of carborane cages into the this compound scaffold has yielded a promising new class of selective 5-LO inhibitors with potent anticancer activity.[6][7][9] These findings highlight the potential of carborane chemistry in drug discovery to modulate the pharmacological profile of existing drug molecules. Future research in this area should focus on:

-

Elucidating the precise mechanism of action by which these analogs induce cytotoxicity in cancer cells.

-

Optimizing the linker and carborane isomer to further enhance potency and selectivity.

-

Conducting in vivo studies to evaluate the pharmacokinetic properties, efficacy, and safety of these novel compounds in animal models of inflammation and cancer.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to understand and further explore the potential of carborane-based this compound analogs as a new generation of therapeutic agents.

References

- 1. 4.3. Cell Viability Assay (MTT Assay) [bio-protocol.org]

- 2. assaygenie.com [assaygenie.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of 5-lipoxygenase triggers apoptosis in prostate cancer cells via down-regulation of protein kinase C-epsilon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Inhibition of 5-Lipoxygenase Selectively Triggers Disruption of c-Myc Signaling in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 5-lipoxygenase antagonist therapy: a new approach towards targeted cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of 5-lipoxygenase downregulates stemness and kills prostate cancer stem cells by triggering apoptosis via activation of c-Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. 3.5. Cyclooxygenase (COX-2) Inhibition Assay [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for Designing Experiments with Tebufelone as an Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting experiments using Tebufelone, a potent dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LO). The provided protocols and data will enable researchers to effectively investigate the anti-inflammatory and related properties of this compound in various in vitro and cellular models.

Introduction to this compound

This compound is a nonsteroidal anti-inflammatory drug (NSAID) that uniquely targets both the cyclooxygenase (COX) and 5-lipoxygenase (5-LO) pathways of the arachidonic acid cascade.[1] By inhibiting these two key enzymes, this compound effectively blocks the production of pro-inflammatory mediators, including prostaglandins (PGs) and leukotrienes (LTs).[1] This dual-inhibition mechanism suggests a broad therapeutic potential for this compound in inflammatory diseases, pain, and fever.[1][2]

Mechanism of Action

This compound reversibly inhibits both COX and 5-LO enzymes.[1] The inhibition of COX enzymes (COX-1 and COX-2) prevents the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various prostaglandins like PGE2, which are key mediators of pain and inflammation.[1][3] Simultaneously, this compound inhibits 5-LO, blocking the synthesis of 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial step in the production of leukotrienes such as LTB4, which are potent chemoattractants for inflammatory cells.[1][3]

Quantitative Data Summary

The inhibitory potency of this compound has been quantified in various experimental systems. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Target Enzyme/Product | Experimental System | IC50 (µM) | Reference |

| Prostaglandin E2 (PGE2) Formation | Isolated Enzyme Preparation | 1.5 | [1] |

| Prostaglandin E2 (PGE2) Formation | Rat Peritoneal Macrophages | 0.02 | [1] |

| Prostaglandin E2 (PGE2) Formation | Human Whole Blood | 0.08 | [1] |

| Leukotriene B4 (LTB4) Formation | Rat Peritoneal Macrophages | 20 | [1] |

| Leukotriene B4 (LTB4) Formation | Human Whole Blood | 22 | [1] |

Signaling Pathway

The following diagram illustrates the arachidonic acid signaling cascade and the points of inhibition by this compound.

Caption: Arachidonic Acid Cascade and this compound's Inhibition Points.

Experimental Protocols

Detailed methodologies for key experiments to characterize this compound's inhibitory activity are provided below.

Protocol 1: In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Enzyme-Based)

This protocol is adapted from commercially available COX inhibitor screening kits and is suitable for determining the direct inhibitory effect of this compound on purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 and human recombinant COX-2 enzymes

-

COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

This compound (test inhibitor)

-

DMSO (solvent for this compound)

-

96-well microplate

-

Microplate reader capable of colorimetric or fluorometric detection

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in DMSO. Further dilute in COX Assay Buffer to achieve a range of desired concentrations.

-

Prepare working solutions of COX-1 and COX-2 enzymes in cold COX Assay Buffer.

-

Prepare a working solution of arachidonic acid in COX Assay Buffer.

-

Prepare a working solution of Heme in COX Assay Buffer.

-

-

Assay Setup:

-

To each well of a 96-well plate, add the following in order:

-

COX Assay Buffer

-

Heme solution

-

COX-1 or COX-2 enzyme solution

-

This compound solution at various concentrations (or DMSO for control)

-

-

Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the arachidonic acid solution to all wells.

-

Immediately measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader in kinetic mode for 5-10 minutes. The rate of change in signal is proportional to COX activity.

-

-

Data Analysis:

-

Calculate the initial reaction rates (slope) for each concentration of this compound.

-

Determine the percentage of inhibition for each concentration relative to the control (DMSO).

-

Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Protocol 2: In Vitro 5-Lipoxygenase (5-LO) Inhibition Assay (Enzyme-Based)

This protocol is designed to measure the direct inhibitory effect of this compound on 5-LO activity using a fluorometric assay.

Materials:

-

Purified human recombinant 5-LO enzyme

-

5-LO Assay Buffer

-

5-LO Substrate (e.g., arachidonic acid)

-

Fluorescent probe for 5-LO activity

-

This compound (test inhibitor)

-

Zileuton (positive control inhibitor)

-

DMSO (solvent)

-

96-well white microplate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound and Zileuton in DMSO. Create serial dilutions in 5-LO Assay Buffer.

-

Prepare a working solution of 5-LO enzyme in cold 5-LO Assay Buffer.

-

Prepare a working solution of the 5-LO substrate and fluorescent probe.

-

-

Assay Setup:

-

In a 96-well white plate, add:

-

5-LO Assay Buffer

-

This compound solution at various concentrations (or DMSO for solvent control, or Zileuton for positive control)

-

-

Add the 5-LO enzyme to all wells except the blank.

-

Incubate at room temperature for 10 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the 5-LO substrate/probe mixture to all wells.

-

Immediately measure the fluorescence (e.g., Ex/Em = 500/536 nm) in kinetic mode for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of fluorescence increase for each well.

-

Determine the percent inhibition for each this compound concentration compared to the solvent control.

-

Plot the percent inhibition versus the log of this compound concentration and determine the IC50 value.

-

Protocol 3: Cellular Assay for PGE2 and LTB4 Production in Human Whole Blood

This protocol measures the inhibitory effect of this compound on the production of PGE2 and LTB4 in a physiologically relevant human whole blood system.

Materials:

-

Freshly drawn human venous blood from healthy volunteers (with anticoagulant)

-

This compound

-

Lipopolysaccharide (LPS) for COX-2 induction

-

Calcium Ionophore A23187 for 5-LO stimulation

-

RPMI-1640 medium

-

PGE2 ELISA kit

-

LTB4 ELISA kit

-

Centrifuge

Procedure:

-

Blood Treatment:

-

Dilute the whole blood 1:1 with RPMI-1640 medium.

-

Add various concentrations of this compound (dissolved in DMSO) to the diluted blood and incubate for 1 hour at 37°C. The final DMSO concentration should be less than 0.1%.

-

-

Stimulation:

-

For PGE2 measurement, add LPS (e.g., 10 µg/mL final concentration) to induce COX-2 expression and incubate for 24 hours at 37°C.

-

For LTB4 measurement, add Calcium Ionophore A23187 (e.g., 5 µM final concentration) and incubate for 30 minutes at 37°C.

-

-

Sample Collection:

-

After incubation, centrifuge the blood samples at 1,500 x g for 10 minutes at 4°C to separate the plasma.

-

Collect the plasma supernatant and store at -80°C until analysis.

-

-

Quantification of PGE2 and LTB4:

-

Measure the concentrations of PGE2 and LTB4 in the plasma samples using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percent inhibition of PGE2 and LTB4 production for each this compound concentration compared to the vehicle-treated (DMSO) control.

-

Determine the IC50 values by plotting the percent inhibition against the log of this compound concentration.

-

Experimental Workflow

The following diagram outlines a general workflow for screening and characterizing potential enzyme inhibitors like this compound.

Caption: General Workflow for Inhibitor Characterization.

Conclusion

These application notes provide a framework for the investigation of this compound as a dual COX/5-LO inhibitor. The provided protocols offer robust methods for quantifying its inhibitory potency and cellular effects. By understanding its mechanism of action and having access to detailed experimental procedures, researchers can further explore the therapeutic potential of this compound in various inflammatory conditions.

References

Application Notes and Protocols for Tebufelone in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing tebufelone, a dual cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitor, in various cell culture experiments. The protocols detailed below are designed to assist in assessing its anti-inflammatory and anti-cancer properties.

Introduction

This compound is a nonsteroidal anti-inflammatory drug (NSAID) that exhibits potent anti-inflammatory, analgesic, and anti-pyretic properties.[1] Its mechanism of action involves the dual inhibition of two key enzymes in the arachidonic acid cascade: cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[1] This dual inhibition reduces the production of both prostaglandins and leukotrienes, key mediators of inflammation. Recent studies have also highlighted the potential of this compound and its analogs as anti-cancer agents, demonstrating their ability to induce cell cycle arrest and apoptosis in various cancer cell lines.

Data Presentation: Efficacy of this compound and its Analogs

The following tables summarize the reported IC50 values and effective concentrations of this compound and its analog, darbufelone, in different in vitro systems.

Table 1: this compound IC50 Values in Inflammatory Models

| Cell/System Type | Target Inhibition | IC50 Value (µM) | Reference |

| Rat Peritoneal Macrophages | Prostaglandin E2 (PGE2) | 0.02 | [1] |

| Rat Peritoneal Macrophages | Leukotriene B4 (LTB4) | 20 | [1] |

| Human Whole Blood | Prostaglandin E2 (PGE2) | 0.08 | [1] |

| Human Whole Blood | Leukotriene B4 (LTB4) | 22 | [1] |

Table 2: Anti-proliferative and Apoptotic Effects of Darbufelone (this compound Analog)

| Cell Line | Assay Type | Effect | Effective Concentration | Reference |

| Non-small cell lung cancer | Cell Viability | Inhibition of proliferation | Dose-dependent | [1] |

| LoVo (colon cancer) | Cell Viability | Significant decrease in proliferation | Dose-dependent | |

| LoVo (colon cancer) | Cell Cycle Analysis | G0/G1 phase arrest | Not specified | |

| LoVo (colon cancer) | Apoptosis Assay | Induction of apoptosis | Not specified | |

| Lewis Lung Carcinoma | In vivo tumor growth | Significant inhibition | 80 mg/kg (daily) | [1] |

Signaling Pathways Modulated by this compound and its Analogs

This compound and its analogs exert their effects by modulating key signaling pathways involved in inflammation and cancer progression.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to evaluate the effects of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effects of this compound on a given cell line and to calculate its IC50 value.

Materials:

-

Target cell line

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range is 0.1 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.

-

-

Solubilization and Absorbance Reading:

-

After incubation with MTT, carefully remove the medium.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15-20 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Target cell line

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

-

Treat cells with the desired concentrations of this compound (e.g., based on IC50 values from the MTT assay) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

After incubation, add 400 µL of 1X Binding Buffer to each tube.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

-

Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up the compensation and quadrants.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol details the detection of key proteins involved in the apoptotic pathway, such as Bax, Bcl-2, and cleaved caspases, following this compound treatment.

Materials:

-

Target cell line

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound as described in the apoptosis assay.

-

Wash cells with cold PBS and lyse them on ice with lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities using densitometry software. Normalize the expression of the target proteins to a loading control (e.g., β-actin).

-

Conclusion

These application notes and protocols provide a framework for investigating the cellular effects of this compound. The provided dosage information and detailed methodologies will aid researchers in designing and executing experiments to further elucidate the therapeutic potential of this dual COX-2/5-LOX inhibitor in both inflammatory and oncological contexts. It is recommended to optimize the protocols for specific cell lines and experimental conditions.

References

Application Notes and Protocols for Evaluating the Anti-Pyretic Effects of Tebufelone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for testing the anti-pyretic (fever-reducing) effects of Tebufelone, a potent nonsteroidal anti-inflammatory drug (NSAID). This compound functions as a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), making it an effective agent against inflammation, pain, and fever.[1][2] Its primary anti-pyretic mechanism involves the inhibition of prostaglandin E2 (PGE2) synthesis, a key mediator of the febrile response.[1][3]

This document outlines two standard in vivo models for inducing pyrexia and details the methodology for assessing this compound's efficacy.

Mechanism of Action and Signaling Pathway

Fever, or pyrexia, is a complex physiological response to pyrogenic stimuli such as lipopolysaccharide (LPS) from Gram-negative bacteria or Brewer's yeast.[4][5][6][7][8] These stimuli trigger the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1).[6][9] These cytokines, in turn, stimulate the enzymatic activity of cyclooxygenase (COX), particularly COX-2, in the endothelial cells of the hypothalamus.[10][11] This leads to the synthesis of Prostaglandin E2 (PGE2), which acts on the hypothalamus to reset the thermoregulatory set-point, resulting in an elevated body temperature.[9][11]

This compound exerts its anti-pyretic effect by inhibiting the COX-2 enzyme, thereby blocking the synthesis of PGE2 and preventing the upward shift in the thermoregulatory set-point.[2][3]

References

- 1. Effects of this compound (NE-11740), a new anti-inflammatory drug, on arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antipyretic - Wikipedia [en.wikipedia.org]

- 4. Brewer's yeast-induced pyrexia: Significance and symbolism [wisdomlib.org]

- 5. journals.physiology.org [journals.physiology.org]

- 6. rootspress.org [rootspress.org]

- 7. academicjournals.org [academicjournals.org]

- 8. Lipopolysaccharide induces fever and depresses locomotor activity in unrestrained mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. interesjournals.org [interesjournals.org]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols: Evaluating the Anti-Cancer Efficacy of Tebufelone Analogs Using Cell Viability Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebufelone, a potent anti-inflammatory agent, and its analogs have emerged as promising candidates for cancer therapy. These compounds primarily target inflammatory pathways, such as the 5-lipoxygenase (5-LO) and cyclooxygenase (COX) pathways, which are frequently dysregulated in various cancers. This document provides detailed protocols for assessing the cytotoxic effects of this compound analogs on cancer cell lines using common cell viability assays. Additionally, it presents a summary of the anti-proliferative activity of several carborane-based this compound analogs and illustrates the key signaling pathways involved in their mechanism of action.

Data Presentation: Anti-Proliferative Activity of this compound Analogs

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and a series of its carborane-based analogs against various human cancer cell lines, as determined by the MTT assay.[1] Lower IC50 values indicate greater potency in inhibiting cell growth.

| Compound | A375 (Melanoma) IC50 (µM) | HT29 (Colon) IC50 (µM) | SW480 (Colon) IC50 (µM) | SW620 (Colon) IC50 (µM) | A549 (Lung) IC50 (µM) |

| This compound (17) | >100 | >100 | >100 | >100 | >100 |

| Analog 2 | 34.3 ± 6.1 | 49.5 ± 2.9 | 67.9 ± 5.6 | >100 | 55.4 ± 4.5 |

| Analog 4 | 22.4 ± 3.8 | 18.9 ± 2.1 | 25.6 ± 3.2 | 45.8 ± 5.1 | 33.7 ± 4.1 |

| Analog 6 | 15.8 ± 2.5 | 12.4 ± 1.7 | 19.8 ± 2.4 | 33.2 ± 3.9 | 21.5 ± 2.8 |

| Analog 8 | 10.2 ± 1.3 | 9.06 ± 1.1 | 14.7 ± 1.9 | 28.9 ± 3.4 | 16.3 ± 2.1 |

| Analog 10 | 45.1 ± 5.3 | 66.2 ± 7.8 | 88.4 ± 9.1 | >100 | 71.3 ± 8.2 |

| Analog 12 | 28.7 ± 3.1 | 33.1 ± 4.2 | 41.5 ± 5.0 | 62.7 ± 7.5 | 39.8 ± 4.7 |

| Analog 14 | 19.6 ± 2.2 | 21.8 ± 2.9 | 29.3 ± 3.7 | 48.1 ± 5.6 | 26.4 ± 3.3 |

| Analog 16 | 12.5 ± 1.6 | 14.3 ± 1.8 | 20.1 ± 2.5 | 36.9 ± 4.3 | 18.7 ± 2.4 |

Data is presented as mean ± SEM from three independent experiments.[1]

Experimental Protocols

Detailed methodologies for key cell viability assays are provided below.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound analogs (dissolved in a suitable solvent, e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Protocol for Adherent Cells:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[2]

-

Prepare serial dilutions of the this compound analogs in culture medium.

-

Remove the existing medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[3][4]

-

Carefully remove the medium containing MTT.[4]

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4][5]

Protocol for Suspension Cells:

-

Seed cells in a 96-well plate at an appropriate density.

-

Add serial dilutions of the this compound analogs and incubate for the desired time.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours.

-

Centrifuge the plate to pellet the cells and formazan crystals.

-

Carefully remove the supernatant.

-

Add 100-150 µL of solubilization solution and resuspend the pellet to dissolve the crystals.[4]

-

Measure the absorbance as described for adherent cells.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the amount of LDH released from damaged cells into the culture medium, which serves as an indicator of cytotoxicity.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound analogs

-

LDH cytotoxicity assay kit (containing substrate, cofactor, and dye)

-

96-well plates

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate as described for the MTT assay and incubate for 24 hours.[1]

-

Treat the cells with serial dilutions of this compound analogs and a vehicle control. Also, include a positive control for maximum LDH release (e.g., by adding a lysis buffer provided in the kit to untreated cells) and a negative control (untreated cells).

-

Incubate for the desired treatment period.

-

After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.[6]

-

Carefully transfer a specific volume of the supernatant (e.g., 50-100 µL) to a new 96-well plate.[6][7][8]

-

Prepare the LDH reaction mixture according to the manufacturer's instructions.

-

Add the reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for up to 30 minutes, protected from light.[7][8]

-

Stop the reaction using the stop solution provided in the kit, if applicable.[8]

-

Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[1][8]

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the proposed signaling pathways of this compound analogs in cancer cells and a general workflow for cell viability assays.

Caption: A generalized workflow for determining the IC50 values of this compound analogs in cancer cell lines.

Caption: this compound analogs may induce apoptosis through 5-LO inhibition and increased oxidative stress.

Mechanism of Action

This compound is recognized as a dual inhibitor of COX-2 and 5-LO.[6][7][9] However, its carborane-based analogs demonstrate a more selective inhibition of 5-LO with little to no effect on COX enzymes.[6][7][9] The anti-cancer activity of these analogs is believed to be mediated through multiple pathways. Inhibition of the 5-LO pathway disrupts the production of leukotrienes, which are inflammatory mediators that can promote cancer cell proliferation and survival.[10][11]

Furthermore, some of the more potent this compound analogs, such as compound 8, are thought to induce cancer cell death by increasing intracellular levels of reactive oxygen species (ROS) and nitric oxide.[1] This leads to oxidative stress, which can trigger the intrinsic apoptotic pathway. Another analog, darbufelone, has been shown to induce apoptosis through the activation of caspase-3 and caspase-8 in non-small cell lung cancer cells.[2][5] This suggests that this compound analogs can induce programmed cell death through various interconnected signaling cascades, making them promising multi-targeting anti-cancer agents.

References

- 1. Secure Verification [radar.ibiss.bg.ac.rs]

- 2. Darbufelone, a novel anti-inflammatory drug, induces growth inhibition of lung cancer cells both in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Making sure you're not a bot! [seek.lisym.org]

- 7. Carborane-Based this compound Analogs and Their Biological Evaluation In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 5-Lipoxygenase inhibitors induce potent anti-proliferative and cytotoxic effects in human tumour cells independently of suppression of 5-lipoxygenase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Enhancing Tebufelone Solubility for Experimental Success

Welcome to the technical support center for Tebufelone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for experiments?

This compound is a non-steroidal anti-inflammatory drug (NSAID) that acts as a selective dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO). Structurally, it is a di-tert-butylphenol derivative. Like many phenolic compounds, this compound has poor aqueous solubility, which can present significant challenges in experimental design, particularly for in vitro and in vivo studies that require the compound to be in a dissolved state for accurate and reproducible results. Inadequate dissolution can lead to underestimated efficacy, inconsistent data, and difficulties in formulation development.

Q2: I'm having trouble dissolving this compound in my aqueous buffer. What are my initial options?

When encountering solubility issues with this compound in aqueous buffers, the primary troubleshooting steps involve the use of co-solvents. Organic solvents such as dimethyl sulfoxide (DMSO) and ethanol are commonly used to prepare stock solutions of poorly soluble compounds before further dilution into aqueous media.

It is critical to be mindful of the final concentration of the organic solvent in your experimental system, as high concentrations can be toxic to cells or interfere with the assay. A general recommendation is to keep the final concentration of DMSO or ethanol below 1%, and ideally below 0.1%, to minimize these effects.

Q3: Are there more advanced techniques to improve the solubility of this compound for my experiments?

Yes, several advanced methods can be employed to enhance the solubility of this compound. These techniques are particularly useful when a higher concentration of the compound is required or when the use of organic solvents is limited. The most common and effective lab-scale methods include:

-

Co-solvent Systems: Utilizing a mixture of solvents to increase solubility.

-

Solid Dispersions: Dispersing this compound in a solid, water-soluble carrier to improve its dissolution rate.

-

Cyclodextrin Inclusion Complexes: Encapsulating the this compound molecule within a cyclodextrin to enhance its aqueous solubility.

-

pH Adjustment: Modifying the pH of the solvent can increase the solubility of ionizable compounds. As a phenolic compound, this compound's solubility may be influenced by pH.

Troubleshooting Guides & Experimental Protocols

Quantitative Solubility Data

While specific quantitative solubility data for this compound in common laboratory solvents is not widely published, data for structurally similar di-tert-butylphenol compounds can provide a useful reference. It is known that phenolic compounds are generally more soluble in organic solvents than in water.

| Solvent | Expected Solubility of this compound (Qualitative) |

| Dimethyl Sulfoxide (DMSO) | High |

| Ethanol | Moderate to High |

| Methanol | Moderate |

| Water | Very Low / Practically Insoluble |

Note: This table is based on the general solubility characteristics of di-tert-butylphenol derivatives. Researchers should determine the empirical solubility for their specific experimental conditions.

Experimental Protocols for Solubility Enhancement

Co-Solvent System Protocol